molecular formula C10H12BrNO3 B15319867 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene

1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene

Cat. No.: B15319867
M. Wt: 274.11 g/mol
InChI Key: PGVQLBZRCNAYFZ-UHFFFAOYSA-N
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Description

1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is an organic compound characterized by a benzene ring substituted with a bromopropyl group at the first position, a methoxy group at the fourth position, and a nitro group at the second position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene can be synthesized through several synthetic routes One common method involves the nitration of 1-(2-bromopropyl)-4-methoxybenzene using nitric acid and sulfuric acid under controlled temperature conditions

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of catalysts to improve yield and selectivity. The process is optimized to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to an amine group, resulting in the formation of 1-(2-bromopropyl)-4-methoxy-2-aminobenzene.

  • Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reagents include iron (Fe) and hydrochloric acid (HCl) or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Nitroso derivatives, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is utilized in several scientific research fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene exerts its effects involves its interaction with molecular targets and pathways. The nitro group, in particular, plays a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological responses.

Comparison with Similar Compounds

1-(2-Bromopropyl)-4-methoxy-2-nitrobenzene is compared with other similar compounds to highlight its uniqueness:

  • 2-Bromo-1-phenylpropane: Similar structure but lacks the methoxy and nitro groups.

  • 1-Bromo-2-nitrobenzene: Similar nitro group placement but lacks the methoxy and bromopropyl groups.

  • 4-Methoxy-2-nitrobenzene: Similar methoxy and nitro groups but lacks the bromopropyl group.

Properties

Molecular Formula

C10H12BrNO3

Molecular Weight

274.11 g/mol

IUPAC Name

1-(2-bromopropyl)-4-methoxy-2-nitrobenzene

InChI

InChI=1S/C10H12BrNO3/c1-7(11)5-8-3-4-9(15-2)6-10(8)12(13)14/h3-4,6-7H,5H2,1-2H3

InChI Key

PGVQLBZRCNAYFZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)[N+](=O)[O-])Br

Origin of Product

United States

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